

3-Ethyl-2-methylnonane CAS number 62184-73-0 properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Ethyl-2-methylnonane

Cat. No.: B14554709

[Get Quote](#)

An In-depth Technical Guide to **3-Ethyl-2-methylnonane** (CAS 62184-73-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2-methylnonane is a branched-chain alkane, a saturated hydrocarbon with the molecular formula C₁₂H₂₆.^[1] As a member of the alkane family, it is a non-polar compound characterized by single bonds between its carbon atoms. Its structure consists of a nonane main chain with a methyl group at the second carbon and an ethyl group at the third carbon.^[2] ^[3] This technical guide provides a summary of its computed physicochemical properties, extrapolated safety information, and standardized experimental protocols relevant to its analysis. Due to its specific isomeric structure, publicly available experimental data is limited; therefore, this guide leverages data from analogous compounds and established analytical methodologies for branched alkanes.

Physicochemical and Computed Properties

Quantitative data for **3-Ethyl-2-methylnonane** is primarily based on computational models.^[1] The following table summarizes these key properties.

Property	Value	Source
Identifiers		
IUPAC Name	3-ethyl-2-methylnonane	PubChem[1]
CAS Number	62184-73-0	PubChem[1]
Molecular Formula	C12H26	PubChem[1]
SMILES	CCCCCCC(CC)C(C)C	PubChem[1]
InChIKey	NVCDNLWOUSWNRQ-UHFFFAOYSA-N	PubChem[1]
Molecular Properties		
Molecular Weight	170.33 g/mol	Computed by PubChem[1]
Exact Mass	170.203450829 Da	Computed by PubChem[1]
Computed Properties		
XLogP3-AA (Lipophilicity)	6.1	Computed by XLogP3[1]
Hydrogen Bond Donor Count	0	Computed by Cactvs[1]
Hydrogen Bond Acceptor Count	0	Computed by Cactvs[1]
Rotatable Bond Count	7	Computed by Cactvs[1]
Topological Polar Surface Area	0 Å ²	Computed by Cactvs[1]

Safety and Handling

Experimental safety data for **3-Ethyl-2-methylnonane** is not readily available. The following information is extrapolated from Safety Data Sheets (SDS) for structurally similar branched alkanes such as 2-Methylnonane and 3-Methylnonane.[4][5]

- Physical Hazards: Assumed to be a flammable liquid and vapor.[5] Containers may explode when heated, and vapors can form explosive mixtures with air, potentially traveling to an ignition source and flashing back.[4]

- Health Hazards: May be fatal if swallowed and enters the airways (aspiration hazard).[5] Inhalation of high concentrations may cause symptoms of overexposure such as headache, dizziness, tiredness, nausea, and vomiting.[4] Direct contact may cause skin and eye irritation.
- Precautionary Measures:
 - Prevention: Keep away from heat, sparks, open flames, and hot surfaces.[4][6] Use explosion-proof electrical and ventilating equipment and non-sparking tools.[6] Wear protective gloves, clothing, and eye protection.[4][6] Use only outdoors or in a well-ventilated area.[6]
 - Response: If swallowed, immediately call a poison center or doctor; do NOT induce vomiting.[5] If on skin or hair, rinse the skin with water after taking off all contaminated clothing.[5] In case of fire, use CO₂, dry chemical, or foam for extinction.[4]
 - Storage: Store in a well-ventilated, cool place and keep the container tightly closed.[5] Store locked up.[4]
 - Disposal: Dispose of contents and container to an approved waste disposal plant.[5]

Experimental Protocols

Specific experimental protocols for **3-Ethyl-2-methylnonane** are not published. However, standard analytical techniques for branched alkanes are well-established. The following are representative protocols for structural elucidation and purity assessment.

Protocol 1: Purity and Identity Confirmation by GC-MS

This method is suitable for determining the purity of **3-Ethyl-2-methylnonane** and confirming its identity by analyzing its fragmentation pattern.

- Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.
- Column: HP-5 (or equivalent non-polar column), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[7]

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]
- Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as hexane or dichloromethane.
- GC Conditions:
 - Injector Temperature: 250 °C.[7]
 - Injection Volume: 1 µL with a 50:1 split ratio.
 - Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes. Ramp at 10 °C/min to 220 °C. Hold at 220 °C for 5 minutes.[7]
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 35 to 350.
 - Detector Temperature: 300 °C.[7]
- Data Analysis: Purity is determined by the area normalization method from the FID chromatogram.[7] The mass spectrum is compared with libraries or analyzed for characteristic alkane fragmentation patterns to confirm the structure.

Protocol 2: Structural Analysis by NMR Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. For a complex branched alkane, 2D NMR techniques are particularly useful. [8]

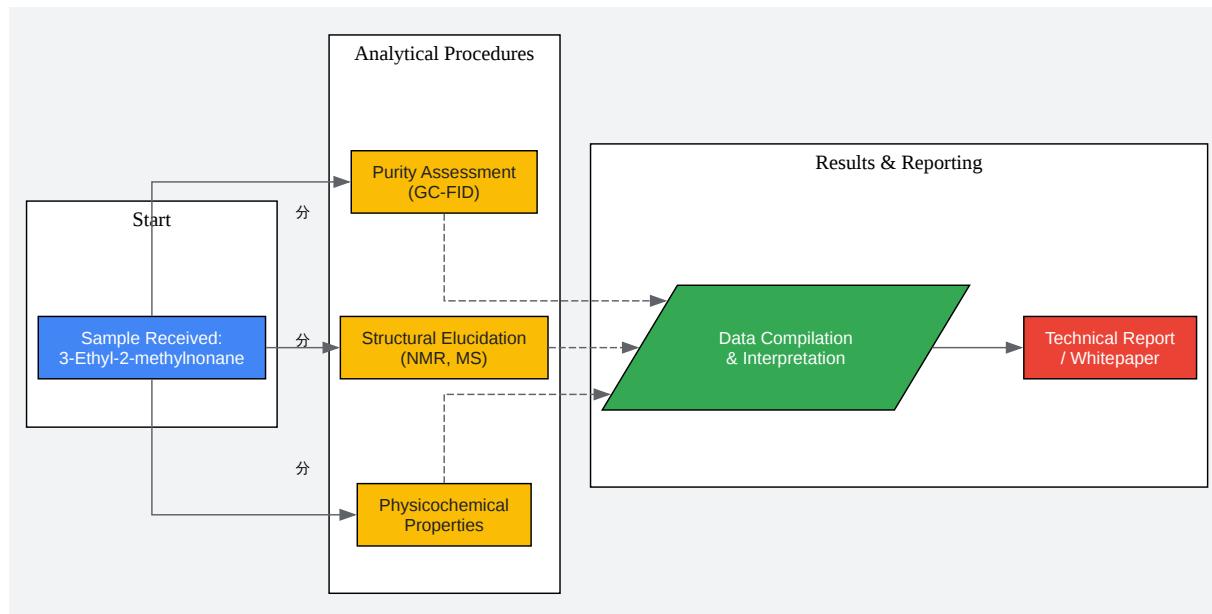
- Instrumentation: NMR Spectrometer (400 MHz or higher).
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- ^1H NMR Acquisition:

- Pulse Program: Standard 90° pulse.
- Spectral Width: 0-12 ppm.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-32 scans for good signal-to-noise.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled (e.g., zgpg30).
 - Spectral Width: 0-160 ppm.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, as needed.
- 2D NMR (Optional but Recommended):
 - COSY (Correlation Spectroscopy): To establish ^1H - ^1H coupling networks and identify adjacent protons.^[8]
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon atom.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the full carbon skeleton.
- Data Analysis: Analyze chemical shifts, coupling constants, and correlation peaks in 2D spectra to assign all proton and carbon signals, confirming the 3-ethyl and 2-methyl branching on the nonane backbone.

Visualizations

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of a chemical substance like **3-Ethyl-2-methylnonane**.

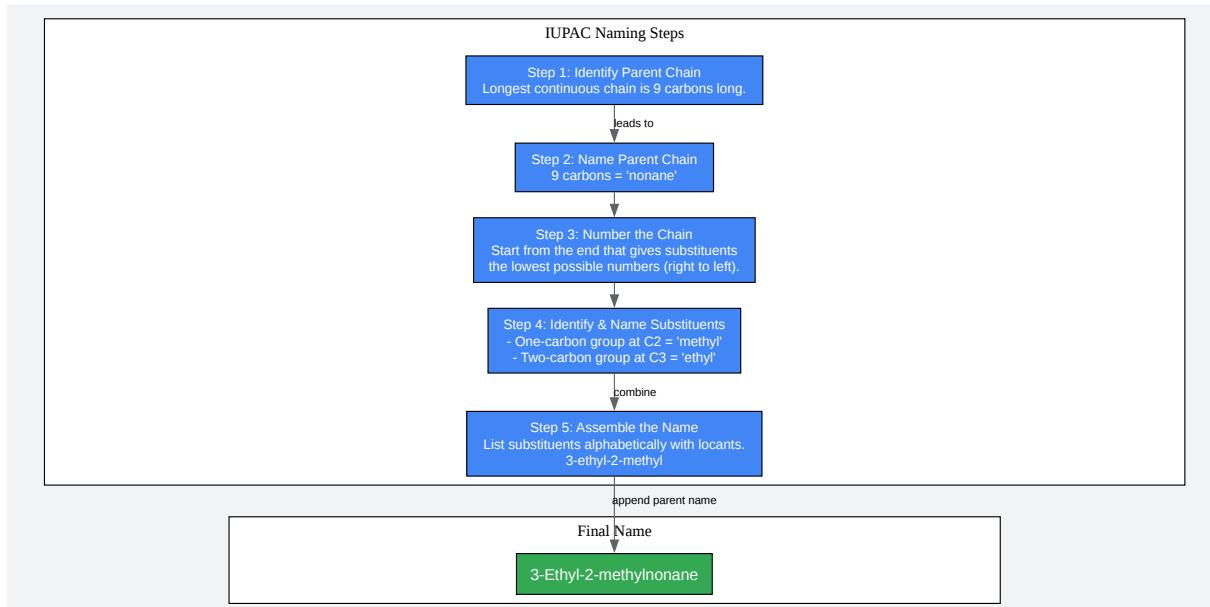


[Click to download full resolution via product page](#)

Caption: Workflow for Identification and Purity Analysis.

IUPAC Naming Convention Logic

This diagram breaks down the logic used to derive the IUPAC name "**3-Ethyl-2-methylnonane**".



[Click to download full resolution via product page](#)

Caption: Logical derivation of the IUPAC name for the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Ethyl-2-methylnonane | C12H26 | CID 53424688 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]

- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. 3-ETHYL-2-METHYLPENTANE - Safety Data Sheet [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Ethyl-2-methylnonane CAS number 62184-73-0 properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14554709#3-ethyl-2-methylnonane-cas-number-62184-73-0-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com